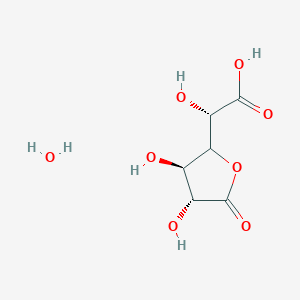

D-Saccharic acid 1,4-lactone monohydrate

Overview

Description

D-Saccharic Acid 1,4-lactone (hydrate) is a potent inhibitor of the enzyme β-glucuronidase. It is widely used in scientific research due to its ability to inhibit β-glucuronidase, an enzyme involved in the metabolism of complex carbohydrates .

Mechanism of Action

Target of Action

The primary target of D-Saccharic acid 1,4-lactone monohydrate (DSAL) is the β-glucuronidase enzyme . This enzyme plays a crucial role in the metabolism of glucuronides, which are key components in the detoxification of xenobiotics and endobiotics.

Mode of Action

DSAL acts as a potent inhibitor of the β-glucuronidase enzyme . By inhibiting this enzyme, DSAL prevents the breakdown of glucuronides, thereby influencing the metabolism of various substances within the body. Additionally, DSAL potentially inhibits Klotho deglycosylation of excitatory amino acid transporters (EAATs) and peptide transporters (PEPTs) .

Pharmacokinetics

Given its solubility in water , it can be inferred that DSAL may have good bioavailability

Result of Action

The inhibition of β-glucuronidase by DSAL can lead to an increase in the levels of glucuronides in the body. This can potentially influence the detoxification processes and the metabolism of various substances. DSAL’s action has been associated with anticarcinogenic, detoxifying, and antioxidant properties .

Action Environment

The action, efficacy, and stability of DSAL can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of DSAL, potentially influencing its interaction with the β-glucuronidase enzyme. The temperature can also affect the stability of DSAL, as it is recommended to be stored at 2-8°C .

Biochemical Analysis

Biochemical Properties

D-Saccharic acid 1,4-lactone monohydrate has the ability to inhibit the activity of β-glucuronidase enzyme . This interaction with β-glucuronidase enzyme plays a significant role in its biochemical reactions. It potentially inhibits Klotho deglycosylation of excitatory amino acid transporters (EAATs) and peptide transporters (PEPTs) .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by inhibiting β-glucuronidase enzyme, which plays a crucial role in cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically the β-glucuronidase enzyme . By inhibiting this enzyme, it can cause changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

It is known that it has a significant inhibitory effect on the β-glucuronidase enzyme .

Metabolic Pathways

This compound is involved in the metabolic pathway of the β-glucuronidase enzyme . It interacts with this enzyme, potentially affecting metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

D-Saccharic Acid 1,4-lactone (hydrate) is typically synthesized through the oxidation of D-glucose or D-glucuronic acid. The process involves the use of strong oxidizing agents such as nitric acid or potassium permanganate under controlled conditions . The reaction is followed by lactonization to form the lactone ring structure.

Industrial Production Methods

Industrial production of D-Saccharic Acid 1,4-lactone (hydrate) often involves microbial fermentation. Specific microorganisms, such as certain strains of fungi or yeast, are used to ferment glucose, producing glucaric acid. This is then treated with a base to form the lactone, which is subsequently crystallized from the solution .

Chemical Reactions Analysis

Types of Reactions

D-Saccharic Acid 1,4-lactone (hydrate) undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to produce different derivatives.

Reduction: The lactone ring can be reduced to form the corresponding diol.

Substitution: It can participate in substitution reactions where functional groups are replaced.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions include different glucaric acid derivatives, diols, and substituted lactones .

Scientific Research Applications

D-Saccharic Acid 1,4-lactone (hydrate) has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

D-Glucaro-1,4-lactone: Another name for D-Saccharic Acid 1,4-lactone (hydrate).

D-Saccharolactone: A similar compound with comparable inhibitory properties.

Uniqueness

D-Saccharic Acid 1,4-lactone (hydrate) is unique due to its potent inhibition of β-glucuronidase and its broad range of biological activities. Its ability to act as a standard agent in the development of novel inhibitors sets it apart from other similar compounds .

Properties

IUPAC Name |

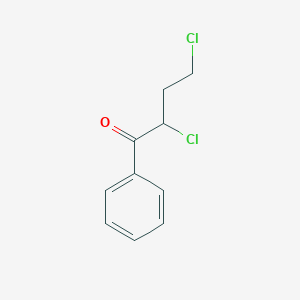

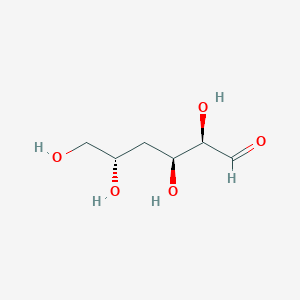

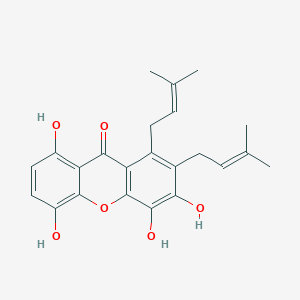

(2S)-2-[(2S,3R,4R)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7.H2O/c7-1-2(8)6(12)13-4(1)3(9)5(10)11;/h1-4,7-9H,(H,10,11);1H2/t1-,2-,3+,4+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPFKVZHSFSFLPU-QGBSHYGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(=O)OC1C(C(=O)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1([C@H](C(=O)O[C@@H]1[C@@H](C(=O)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(Diphenylmethyl)sulfinyl]acetic Acid Ethyl Ester](/img/structure/B22234.png)

![3-Methyl-9H-pyrido[2,3-b]indole](/img/structure/B22240.png)

![N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide](/img/structure/B22243.png)